molecular formula C13H15N3O4S B12077190 Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate

Cat. No.: B12077190
M. Wt: 309.34 g/mol
InChI Key: ZZXWUMOPASWMDO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of 1,3,5-trisubstituted pyrazoles . The reaction conditions often involve mild temperatures and the use of solvents like ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-(2-fluorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-1-(2-chlorophenyl)pyrazole-3-carboxylate
  • Ethyl 5-amino-1-(2-bromophenyl)pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate is unique due to the presence of the methylsulfonyl group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)9-8-12(14)16(15-9)10-6-4-5-7-11(10)21(2,18)19/h4-8H,3,14H2,1-2H3

InChI Key

ZZXWUMOPASWMDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)C

Origin of Product

United States

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